molecular formula C15H13N7O4S B2816243 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1207052-45-6

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2816243
CAS RN: 1207052-45-6
M. Wt: 387.37
InChI Key: WCGSMFBBOFAPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N7O4S and its molecular weight is 387.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Compounds with 1,3,4-oxadiazole moieties, such as those synthesized in research by Gul et al. (2017), have been found to exhibit antimicrobial activity against various microbial species. These compounds are synthesized through a series of steps starting from aryl/aralkyl organic acids, highlighting the chemical versatility and potential for developing antimicrobial agents Gul et al., 2017.

Antitumor Activity

  • New mercapto xanthine derivatives have been evaluated for their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines, suggesting the potential of purine-based compounds for cancer treatment. The study by Sultani et al. (2017) indicates these compounds might act by inhibiting oncogenic tyrosine kinases, particularly bcr/abl, which is crucial for developing targeted cancer therapies Sultani et al., 2017.

Pharmacokinetic Properties

  • The development of a reversed-phase enantioselective high-performance liquid chromatographic method by Peikova et al. (2019) for the enantiomeric separation of xanthine-based hydrazide-hydrazone compound isomers indicates the importance of understanding the pharmacokinetics of these compounds. This research contributes to the precision in dosing and effectiveness of potential therapeutic agents Peikova et al., 2019.

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O4S/c1-20-11-10(13(24)21(2)15(20)25)22(7-16-11)6-9(23)17-14-19-18-12(26-14)8-4-3-5-27-8/h3-5,7H,6H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGSMFBBOFAPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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